molecular formula C7H4F3N3 B010161 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 109113-96-4

2-(Trifluoromethyl)imidazo[1,2-a]pyrazine

Cat. No.: B010161
CAS No.: 109113-96-4
M. Wt: 187.12 g/mol
InChI Key: GZOZMIOBJGXNBA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,2-a]pyrazine (TFIP) is an organic compound belonging to the class of heterocyclic compounds. It has a molecular formula of C5H3F3N3 and a molecular weight of 173.1 g/mol. TFIP is a colorless solid that is insoluble in water and is mainly used as a building block in the synthesis of other compounds. It is also used as a reagent in organic synthesis, as a catalyst in various reactions, and as a fluorescent dye.

Scientific Research Applications

  • Selective Affinity for Alpha-Adrenergic Receptor Subtypes : A derivative, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine, exhibits 70 times the selectivity of mianserin for alpha 2-adrenergic receptors, highlighting potential applications in drug discovery and pharmacology (Lumma et al., 1983).

  • Recognition of Cations and Anions : A novel cation 'AND' anion recognition host featuring pyrido[1′,2′: 1,2]-imidazo[4,5-b]pyrazine as the fluorophore can simultaneously recognize alkaline earth metal cations and thiocyanate (Iwata & Tanaka, 1995).

  • Therapeutic Applications : Imidazo[1,2-a]pyrazine derivatives show properties such as uterine-relaxing, antibronchospastic, and cardiac-stimulating, suggesting potential for therapeutic use (Sablayrolles et al., 1984).

  • Antitumor Agents Targeting Tubulin : 2-Aryl-imidazo-pyridines/pyrazines derivatives demonstrate potent antiproliferative activity against HeLa cells and inhibit tubulin polymerization, akin to colchicine, offering a new scaffold for antitumor agents (An et al., 2016).

  • Diverse Biological Activities and Drug Development : Imidazo[1,2-a]pyrazines are notable for their progress in synthetic methods and diverse biological activities, presenting opportunities for future drug development (Goel et al., 2015).

  • In Vitro Anticancer Activity : Imidazo[1,2-a]pyrazine-coumarin hybrids have shown promising in vitro antitumor activity, indicating potential for development as cancer treatments (Goel et al., 2015).

  • Anti-inflammatory, Analgesic, Antipyretic, and Ulcerogenic Activities : Derivatives of imidazo[1,2-a]pyrazine show significant anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1981).

  • Bioluminescence and Chemiluminescence for Bioassays and Biosensors : Imidazo[1,2-a]pyrazin-3(7H)-one compounds exhibit bioluminescence and chemiluminescence, making them suitable for applications in bioassays and biosensors (Teranishi, 2007).

  • Noncovalent Interactions with Silver Clusters : Studies show strong noncovalent interactions when imidazo[1,2-a]pyrazines are adsorbed onto silver clusters, indicating potential applications in material science and chemistry (Contreras‐Torres, 2019).

  • One-Pot Selective Functionalization for Biological Compounds : Palladium-catalyzed one-pot selective functionalization of imidazo[1,2-a]pyrazines aids in designing biologically relevant compounds (Gembus et al., 2012).

Properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOZMIOBJGXNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390500
Record name 2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109113-96-4
Record name 2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)imidazo[1,2-a]pyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Pyrazin-2-amine 4a (5.25 g, 55.20 mmol) was dissolved in 120 mL of ethanol, followed by addition of 3-bromo-1,1,1-trifluoro-propan-2-one 12a (5.7 mL, 55.20 mmol). The reaction mixture was heated to reflux for 16 hours. The reaction mixture was concentrated under reduced pressure, added with 100 mL of ethyl acetate and 100 mL of saturated sodium bicarbonate solution and separated. The aqueous phase was extracted with ethyl acetate (50 mL×3). The organic phase was combined, washed with saturated sodium chloride solution (50 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography with elution system B to obtain 2-(trifluoromethyl)imidazo[1,2-a]pyrazine 12b (2.40 g, yield 22.8%) as a yellow solid.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Aminopyrazine (12.5 g, 0.13 mol) and 3-bromo-1,1,1-trifluoro-propan-2-one (27.6 g, 0.14 mol) in ethanol (150 ml) was heated at reflux for 24 hours. A further portion of 3-bromo-1,1,1-trifluoro-propan-2-one (2.51 g, 14 mmol) was added and the mixture was heated at reflux for 18 hours. The solvent was evaporated under reduced pressure and the residue was dissolved in water (30 ml). Solid sodium hydrogen carbonate was added to bring the pH to 8 and the solution was extracted with dichloromethane (×3). The combined organic layers were washed with water (20 ml) dried over magnesium sulphate and evaporated under reduced pressure. The residue was purified by medium pressure chromatography on silica gel using methanol in dichloromethane as eluant (gradient from 2:98 to 4:96). The material isolated was further purified by chromatography on silica gel using methanol in dichloromethane as eluant (2:98). The material isolated was recrystallised from ethyl acetate/hexane to give the title compound as an orange brown solid (3 g).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-aminopyrazine (5.25 g, 55.2 mmol) in ethanol (120 mL) was added 1-bromo-3,3,3-trifluoroacetone (5.73 mL, 55.2 mmol). The reaction was stirred at reflux for 20 h. After evaporation of solvent, the residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted three times with ethyl acetate. The combined organic phase was washed with saturated brine solution, dried over magnesium sulfate and concentrated. The residue was purified by flash chromatography (silica gel, 1:1 ethyl acetate:hexane, then 100% ethyl acetate) to give the title compound as a solid. 1H NMR (500 MHz, CDCl3): δ 8.02 (m, 2H), 8.13 (m, 1H), 9.22 (s, 1H). ESI-MS 188 (M+1).
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
5.73 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
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2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Reactant of Route 3
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Reactant of Route 4
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Reactant of Route 5
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Reactant of Route 6
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine

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